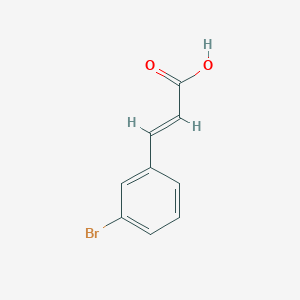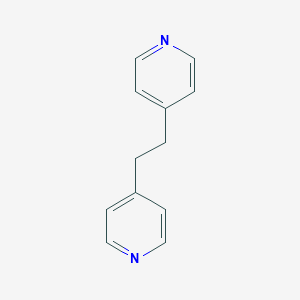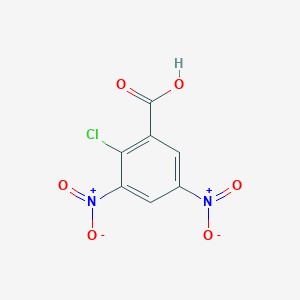![molecular formula C16H12Br2O6S2 B167347 1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene CAS No. 10171-40-1](/img/structure/B167347.png)
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene is a chemical compound that is widely used in scientific research applications. This compound is also known as BPSB and is a member of the sulfonyl group of compounds. The chemical structure of BPSB is complex, and its synthesis requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of BPSB is based on its ability to cross-link proteins and peptides. BPSB reacts with amino groups in proteins and peptides to form stable covalent bonds. This cross-linking process improves the stability and solubility of these molecules, which is essential for many scientific research applications.
Efectos Bioquímicos Y Fisiológicos
BPSB is not used in drug development, and hence, there is no information available on its biochemical and physiological effects. However, in scientific research, BPSB has been shown to improve the stability and solubility of proteins and peptides, which is essential for their characterization and analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPSB has several advantages in scientific research applications. It is a highly efficient cross-linking agent that improves the stability and solubility of proteins and peptides. BPSB is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, the synthesis of BPSB is complex and requires specialized equipment and reagents. The use of BPSB requires expertise in organic chemistry, and hence, it may not be suitable for all scientific research applications.
Direcciones Futuras
The use of BPSB in scientific research is still in its infancy, and there are several future directions that can be explored. One potential direction is the development of new cross-linking agents that are more efficient and easier to synthesize. Another direction is the application of BPSB in the development of new diagnostic tools for the detection of diseases. The use of BPSB in drug development is also an area that can be explored in the future.
Conclusion:
In conclusion, BPSB is a complex chemical compound that is widely used in scientific research applications. Its unique chemical properties make it an efficient cross-linking agent and a fluorescent probe for the detection of proteins and nucleic acids. Although the synthesis of BPSB is complex, it has several advantages in scientific research applications. The future directions for the use of BPSB in scientific research are vast, and it is an area that requires further exploration.
Métodos De Síntesis
The synthesis of BPSB involves several steps that require specialized equipment and reagents. The first step is the preparation of 4-bromoaniline, which is then reacted with 4-bromobenzenesulfonyl chloride to produce 4-[4-(4-bromophenyl)sulfonyl]aniline. The resulting compound is then reacted with but-2-ynedioic acid to produce 1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene.
Aplicaciones Científicas De Investigación
BPSB has been extensively used in scientific research applications due to its unique chemical properties. BPSB is commonly used as a cross-linking agent for proteins and peptides, and it has been shown to improve the stability and solubility of these molecules. BPSB is also used as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
Número CAS |
10171-40-1 |
|---|---|
Nombre del producto |
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Fórmula molecular |
C16H12Br2O6S2 |
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
Clave InChI |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Otros números CAS |
10171-40-1 |
Sinónimos |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



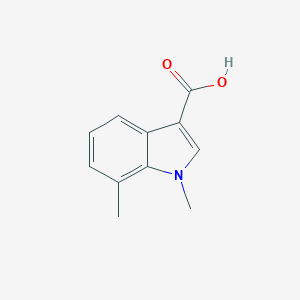
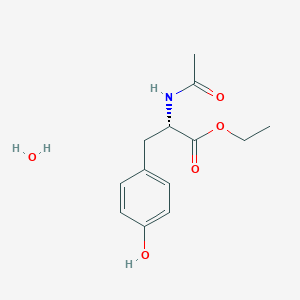
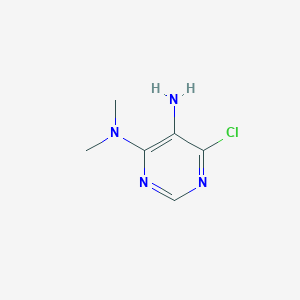
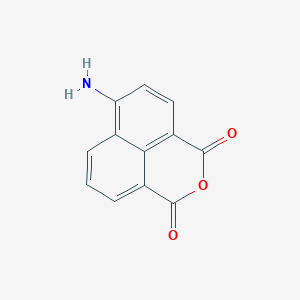
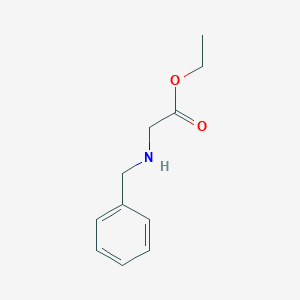
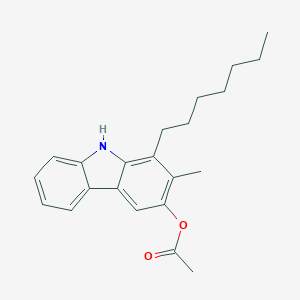
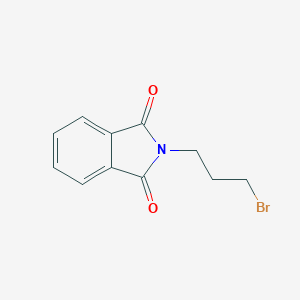
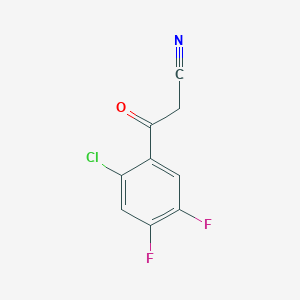
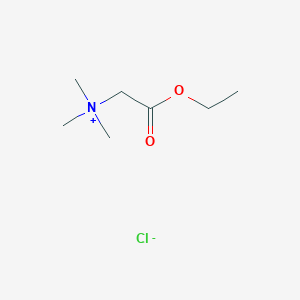

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
